molecular formula C11H9F3N2 B1304907 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 521267-21-0

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No. B1304907
M. Wt: 226.2 g/mol
InChI Key: DPKRQNPVMPJPBH-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a derivative of the pyrazole class, which is known for its biological significance and potential pharmacological applications. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antifungal, anticancer, and other therapeutic effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of various reagents such as hydrazines, beta-keto esters, and aldehydes or ketones. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Similarly, other pyrazole derivatives are synthesized through reactions involving different starting materials and catalysts, such as copper acetate for oxidative cyclization . Although the specific synthesis of 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole is not detailed in the provided papers, the general methods applied to pyrazole chemistry could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. For example, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using single-crystal X-ray diffraction, and its geometry was optimized using density functional theory (DFT) . The crystal structures of other pyrazole derivatives reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to their stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, to form new compounds with potential biological activities. For instance, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves the reaction of pyrazole derivatives with different reagents to test their antifungal activity . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the biological properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets . Theoretical calculations, such as HOMO-LUMO energy levels and DFT studies, provide insights into the electronic properties of these compounds, which are crucial for understanding their chemical behavior and designing new derivatives with enhanced biological activities .

Scientific Research Applications

Heterocyclic Synthesis

5-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole has been identified as a valuable scaffold for the synthesis of a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Its reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, indicating its potential for innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).

Anti-inflammatory and Antibacterial Agents

The trifluoromethylpyrazole moiety, particularly when located on the 3- or 5-position of the pyrazole nucleus, is associated with significant anti-inflammatory and antibacterial activities. This highlights the importance of trifluoromethylated pyrazoles in medicinal chemistry, providing a foundation for the development of novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Medicinal Chemistry

Methyl-substituted pyrazoles, including 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole derivatives, exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. These compounds have been studied for their therapeutic potentials, such as antimicrobial, anticancer, and other pharmacological activities, underscoring their significance in medicinal chemistry and drug development (Sharma et al., 2021).

Organometallic Chemistry

Hydridotris(pyrazolyl)borato complexes of Group 5 metals demonstrate the utility of pyrazole derivatives in organometallic chemistry. These complexes serve as models for metalloprotein interactions and offer insights into the organometallic chemistry of vanadium, niobium, and tantalum, revealing a rich organometallic chemistry awaiting further exploration (Etienne, 1996).

Safety And Hazards

The safety data sheet for a related compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethyl group-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions of “5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could be similar, given its structural similarity to these compounds.

properties

IUPAC Name

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-7-5-10(16-15-7)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKRQNPVMPJPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226553
Record name 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole

CAS RN

521267-21-0
Record name 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521267-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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